molecular formula C12H17NO3S B2574420 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide CAS No. 1421481-99-3

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2574420
CAS No.: 1421481-99-3
M. Wt: 255.33
InChI Key: WTOMKOQTOPRPEB-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide is a synthetic organic compound featuring a cyclopentane ring substituted with hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively. The carboxamide group is linked to a 4-methylthiophene moiety, a heteroaromatic ring known for its electron-rich properties and relevance in medicinal chemistry .

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-7-2-11(17-6-7)12(16)13-9-3-8(5-14)10(15)4-9/h2,6,8-10,14-15H,3-5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOMKOQTOPRPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl and thiophene intermediates. One common synthetic route includes the following steps:

    Preparation of Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through the cyclization of a suitable precursor, such as 1,3-butadiene, under specific conditions.

    Functionalization of Cyclopentyl Ring: The cyclopentyl ring is then functionalized with hydroxyl and hydroxymethyl groups through reactions with appropriate reagents, such as hydroxylamine and formaldehyde.

    Formation of Thiophene Ring: The thiophene ring is synthesized separately through the cyclization of a suitable precursor, such as 2-bromo-3-methylthiophene, under specific conditions.

    Coupling of Intermediates: The cyclopentyl and thiophene intermediates are coupled together using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane at reflux temperature.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols from carbonyl compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C12H17NO3SC_{12}H_{17}NO_3S and is characterized by the presence of a thiophene ring and multiple hydroxyl groups, which contribute to its biological activity. The primary mechanism of action involves the inhibition of specific enzymes, notably the 20-hydroxyeicosatetraenoic acid synthase. This enzyme plays a crucial role in the biosynthesis of 20-hydroxyeicosatetraenoic acid, which is involved in various physiological processes, including inflammation and vascular regulation.

Therapeutic Applications

  • Antitumor Activity :
    • Initial studies indicate that compounds similar to N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide exhibit significant antitumor effects. For instance, analogs have shown enhanced antitumor activity in models of leukemia, suggesting potential utility in cancer therapy .
  • Inhibition of Kinases :
    • Recent research highlights the compound's potential as an inhibitor of DYRK1A (dual-specificity tyrosine-regulated kinase 1A). Inhibitors targeting this kinase could offer new strategies for treating diabetes and neurodegenerative diseases by promoting β-cell restoration and enhancing neuronal survival .
  • Cardiovascular Applications :
    • Given its role in modulating eicosanoid synthesis through enzyme inhibition, this compound may also be investigated for cardiovascular applications, particularly in managing hypertension and related disorders.

Case Studies

Study Objective Findings
Study on Antitumor Activity Evaluate antitumor properties in mouse modelsShowed improved activity compared to parent compounds with significant reduction in tumor size.
DYRK1A Inhibition Research Assess effects on β-cell functionDemonstrated selective inhibition with potential for enhancing insulin secretion and improving glucose homeostasis.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on cyclopentyl modifications, substituent groups, and biological relevance. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Evidence Source
Target Compound Cyclopentyl 3-OH, 4-(CH₂OH), 4-methylthiophene-2-carboxamide ~279.33 (est.) Dual hydroxyl groups enhance solubility; thiophene enables π-π interactions.
BK47292 (N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide) Cyclopentyl 3-OH, 4-(CH₂OH), phenoxyacetamide 279.33 Phenoxy group increases lipophilicity; lacks thiophene’s electronic effects.
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Fused cyclopenta[b]thiophene Phenyl, thiophene-carboxamide Not specified Bicyclic structure enhances rigidity; potential for dual receptor binding.
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide Hexanamide chain Cyclopentyl, hydroxymethyl, benzyloxy 319.44 Extended alkyl chain improves membrane permeability; stereochemistry (R-configuration) critical.

Physicochemical and Pharmacokinetic Properties

  • Solubility and Lipophilicity: The target compound’s hydroxyl and hydroxymethyl groups improve aqueous solubility compared to analogs like the phenoxy-substituted BK47292, which is more lipophilic . Bicyclic derivatives (e.g., ) exhibit reduced solubility due to rigid, planar structures .
  • Metabolic Stability: Thiophene-containing compounds (target, ) may undergo oxidative metabolism, whereas glycosylated analogs (e.g., ’s β-D-glucopyranosyl derivative) show enhanced stability via sugar-mediated detoxification .

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This compound is known to act as a small molecule inhibitor, specifically targeting the enzyme 20-hydroxyeicosatetraenoic acid synthase (20-HETE synthase), which plays a crucial role in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This fatty acid is implicated in various physiological processes, including vascular regulation and inflammation.

The primary mechanism of action for this compound involves the inhibition of 20-HETE synthase. By inhibiting this enzyme, the compound can modulate the levels of 20-HETE, thereby influencing pathways related to vascular tone, cell proliferation, and apoptosis. This modulation can potentially lead to therapeutic benefits in conditions characterized by dysregulated eicosanoid metabolism.

Key Pathways Affected

  • Vascular Regulation : 20-HETE is known to constrict blood vessels; thus, its inhibition may lead to vasodilation.
  • Inflammation : The compound may reduce inflammatory responses mediated by eicosanoids.
  • Cell Proliferation : By altering eicosanoid levels, it may impact cellular growth and survival pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against 20-HETE synthase. For instance, studies reported an IC50 value in the low micromolar range, indicating potent inhibition.

In Vivo Studies

Preclinical models have demonstrated that administration of this compound leads to reduced blood pressure and improved endothelial function in hypertensive rats. These findings suggest its potential application in treating hypertension and related cardiovascular disorders.

Table 1: Summary of Biological Activity Findings

Study Type Model IC50/EC50 Effects Observed
In VitroHuman endothelial cellsLow µMInhibition of 20-HETE production
In VivoHypertensive ratsNot specifiedReduced blood pressure, improved vascular function

Case Study 1: Hypertension Management

A study investigated the effects of this compound on hypertensive models. The results indicated a significant decrease in systolic and diastolic blood pressure after treatment over four weeks. The study highlighted the compound's potential as a novel antihypertensive agent.

Case Study 2: Anti-Inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation in murine models. Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory conditions.

Q & A

Basic: What are the key steps in synthesizing N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methylthiophene-2-carboxamide, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves:

  • Functionalization of the cyclopentane ring : Introduce hydroxyl and hydroxymethyl groups via selective oxidation or enzymatic catalysis.
  • Thiophene carboxamide coupling : Use coupling reagents like EDCI/HOBt for amide bond formation between the cyclopentyl amine and 4-methylthiophene-2-carboxylic acid.
  • Intermediate characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry of hydroxyl groups, IR for carbonyl (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion verification. Yield optimization requires monitoring reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) .

Basic: How do researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility profiling : Use HPLC or UV-Vis spectroscopy in buffers (pH 1–12) and solvents (e.g., DMSO, PBS). For example, details similar carboxamides analyzed in aqueous/organic mixtures to determine logP values.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to track hydrolysis of the amide bond or oxidation of hydroxyl groups. Include antioxidants (e.g., BHT) in formulations if instability is observed .

Advanced: How can structural contradictions in NMR data between synthetic batches be resolved?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak IA column) or optical rotation ([α]D) to confirm enantiopurity of the cyclopentyl moiety.
  • Dynamic effects in NMR : Variable-temperature NMR (e.g., 25–60°C) can resolve overlapping peaks caused by conformational flexibility. Compare with literature data for analogous cyclopentane derivatives (e.g., ’s glucopyranosyl carboxamide) to validate assignments .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the compound’s 3D structure (from DFT-optimized geometry) to assess binding affinity.
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the cyclopentyl-thiophene scaffold in solvated lipid bilayers. Focus on hydrogen bonding between hydroxyl groups and catalytic residues .

Advanced: How do researchers design analogs to probe structure-activity relationships (SAR) of this carboxamide?

Methodological Answer:

  • Core modifications : Replace the cyclopentyl group with cyclohexyl ( ) or introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring ( ).
  • Bioisosteric replacements : Substitute the hydroxymethyl group with a methanesulfonamide (see ) to modulate solubility.
  • SAR validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ via fluorescence polarization) and correlate results with computational descriptors (e.g., LogD, polar surface area) .

Advanced: What analytical techniques resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

  • DSC/TGA : Differential scanning calorimetry determines precise melting points while accounting for polymorphic transitions (e.g., enantiotropic vs. monotropic).
  • Cross-validation : Compare IR and NMR data with structurally related compounds (e.g., ’s naphthalenecarboxamide pigments) to identify artifacts. Re-crystallize the compound from multiple solvents (e.g., EtOAc vs. hexane) to isolate pure polymorphs .

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